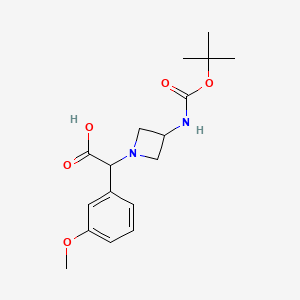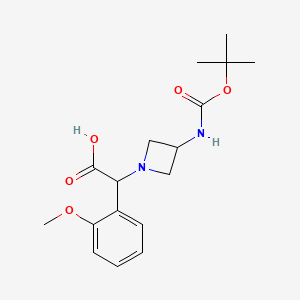
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring and a methoxyphenyl acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid typically involves multiple steps, starting with the preparation of the azetidine ring. . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that require careful optimization of reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of flow microreactor systems has been highlighted as a sustainable and efficient approach for introducing the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes.
化学反应分析
Types of Reactions
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield phenolic derivatives, while reduction of the azetidine ring can produce various amine derivatives.
科学研究应用
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it useful in designing biologically active molecules.
Industry: The compound can be used in material science for developing new materials with specific properties.
作用机制
The mechanism of action of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity plays a crucial role in its biological activity . The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Ethylamino-azetidine-1-carboxylic acid tert-butyl ester: This compound shares the azetidine ring and tert-butoxycarbonyl protection but differs in the substituents attached to the ring.
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds are structurally similar but contain different substituents on the azetidine ring.
Uniqueness
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid is unique due to its combination of the azetidine ring, tert-butoxycarbonyl protection, and methoxyphenyl acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C17H24N2O5 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)18-11-9-19(10-11)14(15(20)21)12-7-5-6-8-13(12)23-4/h5-8,11,14H,9-10H2,1-4H3,(H,18,22)(H,20,21) |
InChI 键 |
QLYKJGOZWKMGTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


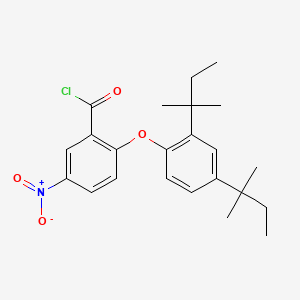
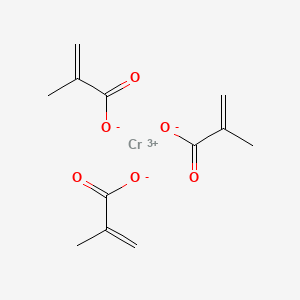
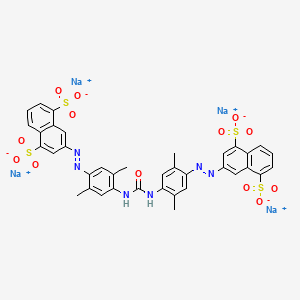

![Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13804932.png)

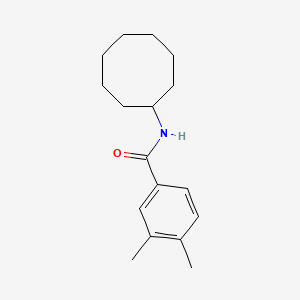

methanone](/img/structure/B13804956.png)
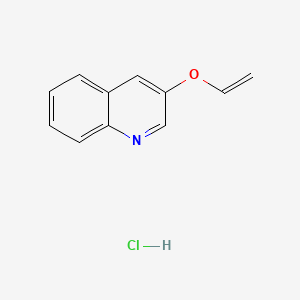
![2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)

![2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane](/img/structure/B13804993.png)
